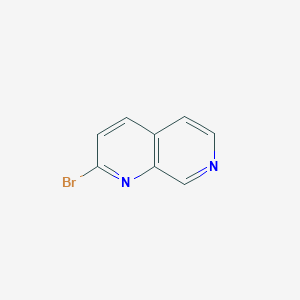

2-Bromo-1,7-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQNINMQYFIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629085 | |

| Record name | 2-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-83-1 | |

| Record name | 2-Bromo-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1,7 Naphthyridine and Its Complex Derivatives

State-of-the-Art Synthetic Routes to 2-Bromo-1,7-naphthyridine

The primary and most established method for the synthesis of this compound involves the acid-catalyzed cyclization and subsequent bromination of 2-cyano-3-pyridylacetonitrile. This pathway is favored for its directness and relatively good yields.

The core of this synthetic approach lies in the transformation of the acyclic precursor, 2-cyano-3-pyridylacetonitrile, into the bicyclic 1,7-naphthyridine (B1217170) ring system. This is typically achieved through the action of a strong acid, which facilitates the intramolecular cyclization. The presence of a bromine source during this process leads to the direct formation of the desired 2-bromo derivative.

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. The use of anhydrous hydrogen bromide (HBr) is crucial, as it serves as both the catalyst for cyclization and the brominating agent.

The stoichiometry of anhydrous HBr is a critical factor influencing the reaction outcome. An excess of HBr is generally required to ensure complete conversion of the starting material and to drive the equilibrium towards the formation of the cyclized and brominated product. However, an overly large excess can lead to the formation of undesired byproducts and increase the cost and environmental burden of the process.

Temperature control is another vital aspect of this synthesis. The reaction is typically conducted at low to moderate temperatures to manage the exothermic nature of the HBr addition and to minimize the potential for side reactions. Precise temperature control helps in achieving a higher yield and purity of the final product. The optimal temperature range is often determined empirically for a given scale and reactor setup.

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a promising green chemistry approach for the synthesis of heterocyclic compounds, including naphthyridine derivatives. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and sometimes alter reaction pathways to favor the desired product.

A comprehensive evaluation of different synthetic methodologies requires a comparative analysis of their efficiencies and environmental footprints.

For the conventional synthesis of this compound, yield and purity are key metrics of efficiency. Optimization of the HBr stoichiometry and temperature, as discussed previously, are primary strategies for maximizing the yield.

Purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include recrystallization from appropriate solvents, which helps in removing unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the product and impurities. Column chromatography can also be employed for achieving very high purity, although this method is less suitable for large-scale production due to cost and solvent consumption.

The following table provides a hypothetical comparison of conventional and microwave-assisted synthesis for a generic naphthyridine synthesis, illustrating the potential advantages of the latter.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Often Higher |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires bulk solvents | Can often be performed with less or no solvent |

Conventional Synthesis:

Costs: The primary costs are associated with the starting material (2-cyano-3-pyridylacetonitrile), the reagent (anhydrous HBr), and the energy required for prolonged heating or cooling. The need for purification steps like recrystallization or chromatography adds to the cost in terms of solvents and labor.

Benefits: This method is well-established and the reaction conditions are generally well-understood, leading to predictable outcomes.

Microwave-Assisted Synthesis:

Costs: The initial investment in microwave reactor technology can be higher than for conventional heating setups.

Benefits: The significantly shorter reaction times can lead to substantial savings in energy and labor costs. Higher yields and cleaner reactions can reduce the costs associated with purification and waste disposal. The potential for automation in microwave synthesis can further enhance its cost-effectiveness for large-scale production.

A detailed cost-benefit analysis would require specific data on reagent prices, energy consumption per batch, and waste treatment costs for each method at a given production scale.

Comparative Analysis of Synthetic Efficiencies and Environmental Impact

Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives from this compound leverages the reactivity of the C-Br bond, allowing for the introduction of various substituents and the construction of fused ring systems. These advanced synthetic strategies are crucial for accessing novel chemical entities with potential therapeutic applications.

Regioselective Functionalization Strategies

The bromine atom at the 2-position of the 1,7-naphthyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for regioselective carbon-carbon and carbon-heteroatom bond formation. These reactions allow for the precise installation of a wide range of functional groups, leading to the generation of diverse libraries of 2-substituted-1,7-naphthyridine derivatives.

Key regioselective functionalization strategies for this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and can be used to introduce aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck-Mizoroki Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a 2-alkenyl-1,7-naphthyridine derivative. This method is particularly useful for the synthesis of styrenyl and other vinyl-substituted naphthyridines.

Sonogashira Coupling: This cross-coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to link this compound with a terminal alkyne. The Sonogashira coupling is an efficient method for the synthesis of 2-alkynyl-1,7-naphthyridines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. This strategy is essential for the synthesis of 2-amino-1,7-naphthyridine derivatives, which are important precursors for more complex heterocyclic systems.

These regioselective functionalization reactions are summarized in the table below:

| Reaction Name | Reactants | Product | Catalyst System |

| Suzuki-Miyaura Coupling | This compound, Organoboron reagent | 2-Substituted-1,7-naphthyridine | Palladium catalyst, Base |

| Heck-Mizoroki Reaction | This compound, Alkene | 2-Alkenyl-1,7-naphthyridine | Palladium catalyst, Base |

| Sonogashira Coupling | This compound, Terminal alkyne | 2-Alkynyl-1,7-naphthyridine | Palladium catalyst, Copper(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | This compound, Amine | 2-Amino-1,7-naphthyridine | Palladium catalyst, Base |

Multi-component Reactions for Fused Heterocyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of fused heterocyclic systems. While direct MCRs involving this compound as a starting component are not extensively documented, its derivatives, particularly 2-amino-1,7-naphthyridine, are key precursors for such transformations.

The synthesis of benzo[c]pyrazolo nih.govarkat-usa.orgnaphthyridine derivatives can be envisioned through a multi-component approach starting from a functionalized 1,7-naphthyridine. A plausible synthetic route could involve the initial conversion of this compound to 2-amino-1,7-naphthyridine via a Buchwald-Hartwig amination. The resulting 2-amino-1,7-naphthyridine could then participate in a multi-component reaction with an isatin (B1672199) derivative and a source of active methylene, such as malononitrile, to construct the fused pyrazolo and benzo rings. This strategy would leverage the reactivity of the amino group and the adjacent ring nitrogen to facilitate the cyclization cascade.

The synthesis of pyrazolo[3,4-c]-2,7-naphthyridines has been reported starting from dihalogenated 2,7-naphthyridines. mdpi.com This suggests a viable pathway from this compound. For instance, subsequent halogenation of this compound could yield a dihalo-derivative, which can then be selectively functionalized. Alternatively, conversion of the 2-bromo group to a more suitable leaving group or a nucleophilic center could facilitate the construction of the pyrazole (B372694) ring.

For the synthesis of pyrimidothieno[2,3-c] nih.govarkat-usa.orgnaphthyridine derivatives, a strategy could involve the initial construction of a thieno[2,3-c] nih.govarkat-usa.orgnaphthyridine core. This could potentially be achieved by first converting this compound to 2-mercapto-1,7-naphthyridine, followed by reaction with a suitable α-haloketone or α-haloester and subsequent intramolecular cyclization. The resulting thieno[2,3-c] nih.govarkat-usa.orgnaphthyridine could then be further elaborated to introduce the pyrimidine (B1678525) ring through condensation with a suitable reagent like formamide (B127407) or urea.

Synthesis of Polycyclic Aromatic Alkaloid Analogues

The 2,7-naphthyridine (B1199556) core is a key structural feature of several polycyclic aromatic alkaloids with significant biological activities. This compound serves as an excellent starting material for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships.

Lophocladine A and B are marine alkaloids that feature a 2,7-naphthyridine skeleton and exhibit interesting biological properties. While the total synthesis of the natural products themselves often involves the de novo construction of the naphthyridine ring, this compound is an ideal precursor for the synthesis of a wide array of Lophocladine analogues.

By employing the regioselective functionalization strategies discussed in section 2.2.1, various aryl, heteroaryl, and alkyl groups can be introduced at the 2-position of the 1,7-naphthyridine core. This allows for the systematic modification of the side chain present in the natural products. For example, a Suzuki-Miyaura coupling of this compound with a variety of substituted phenylboronic acids would yield a library of 2-aryl-1,7-naphthyridine derivatives, which are direct analogues of the core structure of Lophocladine A. Subsequent functionalization at other positions of the naphthyridine ring could then be explored to generate further diversity.

The following table outlines a potential synthetic approach to Lophocladine A analogues using this compound:

| Starting Material | Reaction | Reagent | Product |

| This compound | Suzuki-Miyaura Coupling | Substituted Phenylboronic Acid | 2-(Substituted phenyl)-1,7-naphthyridine |

| This compound | Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-1,7-naphthyridine |

| This compound | Buchwald-Hartwig Amination | Amine | 2-Amino-1,7-naphthyridine |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1,7 Naphthyridine

Cross-Coupling Reactions of 2-Bromo-1,7-naphthyridine

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a powerful avenue for introducing diverse molecular fragments, which is crucial in fields like medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. This compound is a reactive substrate in these transformations. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃). This allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the naphthyridine core.

Research indicates that the reactivity of bromonaphthyridines in Suzuki-Miyaura coupling is influenced by the position of the bromine atom. The 2-bromo isomer is reported to be more reactive than the 5- and 8-bromo isomers, a difference attributed to greater steric accessibility at the 2-position.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-1,7-naphthyridine |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgmdpi.com While specific studies detailing the Sonogashira coupling of this compound are not prevalent, its structural features make it a suitable candidate for this transformation. The reaction is commonly applied to various halogenated heterocycles, including related quinoline (B57606) and naphthyridine systems, to synthesize alkynyl derivatives. uni-muenchen.deresearchgate.net The successful coupling would yield 2-alkynyl-1,7-naphthyridines, which are valuable precursors for more complex molecular architectures.

Table 2: Generalized Sonogashira Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | 2-Alkynyl-1,7-naphthyridine |

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. thieme-connect.com This method is known for its high functional group tolerance. The application of Negishi coupling has been demonstrated on related naphthyridine scaffolds, such as benzo[c] d-nb.infonaphthyridine and 1-chloro-4-iodo-2,7-naphthyridine, highlighting its potential utility for functionalizing the 1,7-naphthyridine (B1217170) core. d-nb.infoacs.org A cobalt-catalyzed variation has also been shown to be effective for cross-coupling of chloronaphthyridines with arylzinc reagents. thieme-connect.comacs.org This suggests that this compound could be effectively coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups.

Table 3: Generalized Negishi Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) complex | 2-Substituted-1,7-naphthyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.com Although specific examples involving this compound are not extensively documented, the reaction is broadly applicable to a wide range of N-heterocyclic halides. researchgate.netmdpi.com Studies on other brominated heterocycles, such as bromopyridines, demonstrate the effectiveness of this method. chemspider.com The reaction would enable the synthesis of various 2-amino-1,7-naphthyridine derivatives, which are of significant interest in medicinal chemistry.

Table 4: Generalized Buchwald-Hartwig Amination Reaction

| Reactant A | Reactant B | Catalyst System | Base | Product |

| This compound | Primary or Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | 2-Amino-1,7-naphthyridine |

The Stille cross-coupling reaction utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) reagent. ambeed.comnih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. The utility of Stille coupling has been demonstrated for various halogenated naphthyridine derivatives. nih.govsmolecule.com For instance, related benzo[c] d-nb.infonaphthyridine systems undergo Stille coupling to introduce new substituents. d-nb.infonih.gov this compound is expected to be a viable substrate for this reaction, allowing for the formation of C-C bonds with alkyl, alkenyl, aryl, or alkynyl stannanes.

Table 5: Generalized Stille Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Organostannane (R-SnR'₃) | Pd(0) complex | 2-Substituted-1,7-naphthyridine |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 2-position of the 1,7-naphthyridine ring is subject to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the two ring nitrogen atoms activates the aromatic system towards attack by nucleophiles, facilitating the displacement of the bromide leaving group. This reactivity is a common feature among halogenated naphthyridines.

While the SNAr reactivity of this compound itself is not extensively detailed in the available literature, studies on its isomers provide insight. For example, 5-Bromo-1,7-naphthyridine is a key precursor in the synthesis of hydrazine (B178648) derivatives through nucleophilic substitution. Similarly, other halogenated naphthyridines and related heterocycles readily react with a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding substituted products. mdpi.comnih.gov The reaction proceeds via a Meisenheimer complex intermediate, a two-step process involving addition of the nucleophile followed by elimination of the leaving group. libretexts.org

Table 6: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-1,7-naphthyridine |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-1,7-naphthyridine |

| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-1,7-naphthyridine |

| Hydrazide (H₂NNHR) | Hydrazine hydrate | 2-Hydrazinyl-1,7-naphthyridine |

Amination Reactions

The conversion of halogenated naphthyridines to their amino counterparts is a significant transformation. Studies on related halogeno-1,7-naphthyridines, such as 1-halogeno-2,7-naphthyridines, have been investigated to understand the mechanism of amination when using reagents like potassium amide (KNH₂) in liquid ammonia. researchgate.netwur.nl For these isomers, experiments using deuterated starting materials have shown that the reaction proceeds through an SN(AE)ipso substitution mechanism. researchgate.netwur.nl This indicates a direct attack of the nucleophile at the carbon atom bearing the halogen. This proceeds rather than an SN(AE)tele mechanism, which would involve addition at a remote position followed by elimination. researchgate.netwur.nl

Interestingly, while the ipso substitution is the productive pathway, convincing evidence for the formation of a tele-σ-adduct (specifically, 8-amino-1-halogeno-dihydro-2,7-naphthyridinide) was also obtained, highlighting the complex reactivity of the naphthyridine ring with strong nucleophiles. researchgate.netwur.nl Computational studies on related aza-aromatic compounds help elucidate the intrinsic reactivities and the impact of substituents on reaction pathways. acs.org

Substitution with Other Functional Groups

The bromine atom at the 2-position of 1,7-naphthyridine is a versatile leaving group, enabling its substitution with a range of other functional groups through nucleophilic substitution reactions. This reactivity allows for the synthesis of diverse 1,7-naphthyridine derivatives. For instance, in closely related naphthyridine systems, bromo-substituents can be displaced by nucleophiles such as amines or thiols. evitachem.com Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are also highly effective for creating new carbon-carbon bonds at the brominated position, allowing the introduction of various aryl or heteroaryl groups. The reactivity in these cross-coupling reactions can be influenced by steric accessibility, with the 2-bromo position generally being more reactive compared to more hindered positions like the 5- or 8-isomers.

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols | 2-Amino or 2-Thio-1,7-naphthyridines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-1,7-naphthyridines |

Ring Metalation and Subsequent Functionalization

Direct metalation offers a powerful strategy for functionalizing the naphthyridine core at positions not readily accessible through other means.

Research on the closely related system, 4-bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine, has demonstrated a highly regioselective direct ring metalation at the C-5 position. d-nb.infobeilstein-journals.org This was achieved using the bulky, non-nucleophilic hindered amide base TMPMgCl∙LiCl (a Knochel-Hauser base) at low temperatures, such as -40 °C. d-nb.infobeilstein-journals.org The choice of a non-nucleophilic base is crucial to prevent undesired side reactions, such as addition to the C=N double bond or bromo-lithium exchange at C-4. beilstein-journals.org This methodology provides a magnesiated intermediate poised for further reaction.

The C-5 metalated intermediate of 4-bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine can be trapped with a variety of electrophiles to introduce diverse functional groups. d-nb.infobeilstein-journals.org This process yields a broad range of 5-substituted products that serve as valuable building blocks for more complex heterocyclic structures, including analogues of pyridoacridine alkaloids. d-nb.infobeilstein-journals.org

The reaction with different electrophiles leads to the corresponding 5-substituted derivatives in moderate to good yields. beilstein-journals.org For example, quenching the metalated intermediate with aldehydes produces secondary alcohols, while reaction with iodine introduces an iodo-substituent at the C-5 position. beilstein-journals.org This subsequent functionalization highlights the synthetic utility of the regioselective metalation strategy. d-nb.infobeilstein-journals.org

Table 1: Functionalization of 5-Metalated 4-Bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine with Various Electrophiles beilstein-journals.org Note: The following data pertains to the metalation of 4-bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine, a benzo-fused analog of this compound.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Iodine (I₂) | 4-Bromo-5-iodobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine | 71 |

| Diethyl carbonate | Ethyl 4-bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridine-5-carboxylate | 37 |

| Benzaldehyde | (4-Bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridin-5-yl)(phenyl)methanol | 66 |

| 4-Chlorobenzaldehyde | (4-Bromobenzo[c] smolecule.combeilstein-journals.orgnaphthyridin-5-yl)(4-chlorophenyl)methanol | 63 |

Oxidation and Reduction Reactions of the Naphthyridine Ring System

The 1,7-naphthyridine ring system can participate in both oxidation and reduction reactions. Oxidation, typically with reagents like hydrogen peroxide or m-chloroperbenzoic acid, can lead to the formation of naphthyridine N-oxides. evitachem.com These N-oxides can be valuable intermediates for further functionalization. Reduction of the naphthyridine ring can produce dihydro derivatives. evitachem.com For example, the reduction of a related bromo-naphthyridine derivative using palladium on charcoal has been shown to yield the corresponding amino-1,7-naphthyridine.

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of naphthyridine derivatives. acs.orgresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are used to estimate the electronic structure of reactants and intermediates, helping to predict reaction pathways and thermodynamic parameters. researchgate.net

For instance, computational studies on related heterocycles have been used to elucidate the intrinsic reactivities and the impact of substituents on reaction outcomes. acs.org In the context of amination reactions, mechanistic studies, sometimes supported by computational analysis, are crucial for distinguishing between different pathways, such as the SN(AE)ipso and SN(AE)tele mechanisms observed in naphthyridine chemistry. researchgate.netwur.nl Furthermore, combined experimental and theoretical investigations of kinetic isotope effects (KIE) can provide deep insights into the transition states of key reaction steps. acs.org These computational approaches are invaluable for rationalizing observed reactivities and for designing new synthetic strategies. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity

No published studies containing specific data from DFT calculations on the reactivity of this compound were found.

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathways

No published studies containing specific data from FMO analysis on the reaction pathways of this compound were found.

Medicinal Chemistry and Biological Applications of 2 Bromo 1,7 Naphthyridine Derivatives

Drug Discovery and Development Initiatives

The unique structural and electronic properties of the 2-bromo-1,7-naphthyridine core make it a valuable starting point for the synthesis of potential new drugs. Its utility spans from being a foundational piece in complex molecule synthesis to a scaffold for studying how structural modifications influence biological activity.

This compound serves as a crucial building block for the synthesis of more complex pharmaceutical compounds. The presence of the bromine atom provides a reactive handle for chemists to introduce a variety of other functional groups through cross-coupling reactions, allowing for the construction of diverse molecular libraries. The 2,7-naphthyridine (B1199556) scaffold itself is found in a number of natural alkaloids and synthetic products that possess a wide range of biological activities, including antibiotic, cytotoxic, and antitumor effects. researchgate.netresearchgate.net Research has highlighted its role in developing potential therapeutics in several areas, notably for its antibacterial and antiviral properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For the broader class of naphthyridine derivatives, SAR studies have revealed several key principles. For instance, the type of halogen atom and its position on the naphthyridine ring have been shown to significantly influence the molecule's antimicrobial activity. irjet.netresearchgate.net

Table 1: General SAR Insights for Naphthyridine Derivatives

| Structural Feature | Impact on Biological Activity | Relevant Naphthyridine Isomer Studied |

|---|---|---|

| Halogen Substitution (Type and Position) | Strongly influences antimicrobial potency. irjet.netresearchgate.net Bromination, in particular, has been noted to enhance activity. | General Naphthyridines, 1,8-Naphthyridines |

| Substituents at C-7 | In 1,8-naphthyridines, groups like 3-amino-2-methyl-1-azetidinyl provide optimal antibacterial properties. nih.gov | 1,8-Naphthyridines |

| Substituents at N-1 | In 1,8-naphthyridines, a cyclopropyl (B3062369) or substituted phenyl group is often favorable. nih.gov | 1,8-Naphthyridines |

Antimicrobial Research

Naphthyridine compounds are a well-established class of antimicrobial agents, a reputation that began with the clinical introduction of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in 1967. mdpi.comnih.gov Since then, research into various isomers, including 1,7-naphthyridines, has continued, driven by the urgent need for new drugs to combat rising antimicrobial resistance. mdpi.comscilit.comnih.gov Derivatives of the naphthyridine core have demonstrated a wide spectrum of activity against various pathogens. irjet.netresearchgate.net

Derivatives of this compound are being investigated for their antibacterial effects. Research indicates that the presence of bromine can enhance activity against resistant bacterial strains when compared to their non-brominated analogues. This is part of a broader effort to develop novel naphthyridine-based compounds that are effective against multidrug-resistant pathogens, which pose a significant threat to global health. mdpi.com While much of the foundational and clinical research has focused on 1,8-naphthyridines, the demonstrated activity of this class against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus provides a strong rationale for the continued investigation of other isomers like 1,7-naphthyridines. nih.govmdpi.com

A primary mechanism of action for the antibacterial effects of many naphthyridine derivatives is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds selectively block critical bacterial processes, leading to cell death. nih.gov This mechanism was first established for nalidixic acid and is shared by the highly successful fluoroquinolone class of antibiotics, which are structurally related. nih.gov In silico studies of other naphthyridine derivatives have further supported DNA gyrase as a likely target. mdpi.com

An exciting area of research involves the use of naphthyridine derivatives to enhance the efficacy of existing antibiotics. Studies on 1,8-naphthyridine derivatives have shown that even compounds with no significant direct antibacterial activity on their own can potentiate the activity of fluoroquinolones like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant bacterial strains. nih.govmdpi.com This synergistic effect means that when used in combination, the minimum inhibitory concentration (MIC) of the conventional antibiotic is significantly lowered. mdpi.com This potentiation is thought to be related to the structural and mechanistic similarities between the naphthyridine derivatives and the fluoroquinolone antibiotics. mdpi.comresearchgate.net This approach could be a promising strategy to restore the effectiveness of older antibiotics and combat resistance.

Table 2: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones against E. coli

| Fluoroquinolone | MIC Alone (µg/mL) | MIC in Combination with 1,8-Naphthyridine Derivative (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Ofloxacin | 32 | 4 | 8-fold |

| Lomefloxacin | 16 | 2 | 8-fold |

Data derived from a study on 7-acetamido-1,8-naphthyridin-4(1H)-one against a multi-resistant E. coli strain. mdpi.com

Antifungal Activity

The antifungal potential of naphthyridine derivatives has been an area of active investigation, although specific studies on this compound are not prevalent in the current literature. However, research on other brominated and isomeric naphthyridine compounds provides insight into the potential of this chemical class.

For instance, a series of 1,8-naphthyridine derivatives, specifically 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides, have been screened for their in vitro antifungal activity against pathogenic fungal strains such as Aspergillus niger and Aspergillus flavus. Certain compounds within this series demonstrated high antimicrobial efficacy, with zones of inhibition comparable to the standard antifungal drug griseofulvin. nih.govepilepsia.su

Further studies on other heterocyclic systems incorporating the naphthyridine scaffold have also shown promise. Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have exhibited significant activity against Candida metapsilosis and A. niger, with efficacy comparable to penicillin and griseofulvin. nih.govmdpi.com Additionally, certain hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans. nih.gov While these findings pertain to the 1,8-isomer, they highlight the potential of the broader naphthyridine framework as a source of novel antifungal agents. The presence of a bromine atom in some of these active compounds suggests that halogenation could be a key factor in enhancing antifungal properties.

Antiviral Properties, including Anti-HIV

The naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents, with various isomers showing activity against a range of viruses. nih.govresearchgate.net Although specific research on the antiviral properties of this compound derivatives is not extensively documented, studies on related naphthyridine compounds have shown significant promise, including activity against the Human Immunodeficiency Virus (HIV).

One study reported on a 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivative that exhibited potent and selective anti-HIV activity. mdpi.com The mechanism of action for this compound was identified as the inhibition of Tat-mediated transcription, a crucial process for HIV replication. mdpi.com

Furthermore, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been identified as potent allosteric inhibitors of HIV-1 integrase. nih.gov These compounds target the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) on the integrase enzyme, which is an attractive target for antiviral therapy. By binding to this site, these small molecules promote an aberrant multimerization of the integrase, thereby inhibiting HIV-1 replication. nih.gov

While this research focuses on 1,8- and 1,6-naphthyridine (B1220473) isomers, it underscores the potential of the naphthyridine core structure in the design of novel antiviral and anti-HIV therapeutics. The electronic and steric properties of substituents, such as a bromo group on the 1,7-naphthyridine (B1217170) ring, could modulate this activity, warranting further investigation.

Anticancer Research

Derivatives of 1,7-naphthyridine have shown significant promise in anticancer research, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A notable example is the naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A. nih.gov This compound has been shown to possess significant antiproliferative properties against a panel of human colon cancer cell lines. nih.gov Another 1,7-naphthyridine derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one, isolated from Streptomyces albogriseolus, has also demonstrated anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which 1,7-naphthyridine derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. Bisleuconothine A has been shown to induce G0/G1 cell cycle arrest in cancer cells, thereby halting their proliferation. nih.gov

Studies on other naphthyridine isomers further support the role of this scaffold in cell cycle modulation. For instance, certain pyrazolo-naphthyridine derivatives have been found to induce G0/G1 cell cycle arrest in both HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.govresearchgate.net This arrest is a critical step that can lead to programmed cell death, or apoptosis. The induction of apoptosis by these compounds was confirmed through the observation of morphological changes characteristic of apoptosis and an increase in oxidative stress, indicating the involvement of reactive oxygen species. researchgate.net Furthermore, these compounds were shown to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and -3/7, confirming the induction of the intrinsic apoptotic pathway. researchgate.net

Inhibition of Signaling Pathways

The anticancer activity of 1,7-naphthyridine derivatives is also attributed to their ability to inhibit crucial signaling pathways that are often dysregulated in cancer. A prime example is the inhibition of the WNT signaling pathway by Bisleuconothine A. nih.gov The WNT pathway plays a critical role in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. nih.govnih.govenamine.net By inhibiting this pathway, Bisleuconothine A can effectively suppress tumor growth. nih.gov

The broader class of naphthyridines has been explored for the inhibition of various other signaling molecules. For instance, some 1,8-naphthyridine derivatives have been investigated as inhibitors of protein kinases and EGFR, which are key components of signaling pathways that drive cancer cell proliferation and survival. nih.govresearchgate.net

Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic potential of 1,7-naphthyridine derivatives has been evaluated against a range of cancer cell lines, with some compounds exhibiting potent activity. As mentioned, Bisleuconothine A has demonstrated significant antiproliferative effects against several human colon cancer cell lines. nih.gov The 50% inhibitory concentration (IC50) values for Bisleuconothine A are detailed in the table below.

Cytotoxicity of Bisleuconothine A against Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

| SW620 | 3.05 |

In addition to the specific data for this 1,7-naphthyridine derivative, broader studies on various naphthyridine isomers have revealed their cytotoxic potential against a wide array of human cancer cell lines. The table below summarizes the IC50 values for some of these derivatives.

Cytotoxicity of Various Naphthyridine Derivatives against Human Cancer Cell Lines

| Naphthyridine Derivative Type | Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| Substituted Naphthyridines | HeLa (Cervical Cancer) | 0.7 - 172.8 | nih.gov |

| Substituted Naphthyridines | HL-60 (Leukemia) | 0.1 - 102.9 | nih.gov |

| Substituted Naphthyridines | PC-3 (Prostate Cancer) | 2.7 - 124.6 | nih.gov |

| 1,8-Naphthyridine Derivatives | MCF-7 (Breast Cancer) | 1.47 - 7.89 | researchgate.net |

| 1,8-Naphthyridine Derivatives | A549 (Lung Cancer) | 23.19 - 26.24 | tandfonline.com |

| 1,8-Naphthyridine Derivatives | SiHa (Cervical Cancer) | 29.22 - 30.18 | tandfonline.com |

Neurotropic Activity Studies

The neurotropic potential of naphthyridine derivatives has been explored, with a focus on their anticonvulsant and other central nervous system activities. While specific studies on this compound are scarce, research on the 2,7-naphthyridine scaffold has yielded promising results.

A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines have been synthesized and evaluated for their neurotropic activity. mdpi.com Some of these compounds displayed high anticonvulsant activity, particularly in antagonizing pentylenetetrazol-induced convulsions, with some derivatives surpassing the efficacy of the well-known antiepileptic drug ethosuximide. mdpi.com The structure-activity relationship studies revealed that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in both pyrazolo[3,4-c]-2,7-naphthyridines and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.com

Furthermore, the naturally occurring 2,7-naphthyridine alkaloid, Jasminine, isolated from the leaves of Ligustrum novoguineense, has been shown to cause a slight decrease in motor activity in mice, indicating a potential effect on the central nervous system. nih.gov These findings suggest that the 1,7-naphthyridine scaffold, and potentially its 2-bromo derivative, could be a valuable starting point for the development of new agents with neurotropic properties.

Anticonvulsant Effects

While the broader class of 1,8-naphthyridine derivatives has been noted for its potential anticonvulsant properties, specific research on the anticonvulsant effects of this compound derivatives is not extensively documented in publicly available literature. nih.gov However, the general activity of related naphthyridine cores suggests that derivatives of this compound could be promising candidates for the development of new anticonvulsant agents. The exploration of various substitutions on the 1,7-naphthyridine ring system may lead to the discovery of compounds with significant efficacy in seizure models.

Antidepressant and Anti-Anxiety Properties

Derivatives of naphthyridines have shown potential in the realm of neurological disorders, including depression and anxiety. nih.gov For instance, dual ligands that activate 5-HT1A receptors and antagonize 5-HT7 receptors are considered potential treatments for depression and anxiety. nih.gov While direct studies on this compound derivatives for these indications are limited, the structural similarities to other bioactive heterocyclic compounds suggest this is a viable area for future research. The development of novel compounds targeting key receptors in the central nervous system is a promising strategy for new antidepressant and anxiolytic therapies. researchgate.net

Modulation of Receptors and Enzymes (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)

The ability of this compound derivatives to modulate the activity of various receptors and enzymes is a key area of interest in drug discovery.

GABAA Receptor: The GABAA receptor is a well-established target for anticonvulsant and anxiolytic drugs. nih.govnih.gov While specific studies on this compound derivatives are not prominent, the general class of nitrogen-containing heterocycles has been explored for GABAA receptor modulation. nih.gov The development of novel allosteric modulators of the GABAA receptor remains an active area of research for new therapeutic agents targeting neurological and psychiatric disorders.

SERT Transporter: The serotonin (B10506) transporter (SERT) is a primary target for antidepressant medications. A series of novel tetrahydronaphthyridine-based compounds have been identified as having both histamine (B1213489) H3 antagonist and serotonin reuptake transporter inhibitor activity. nih.gov This dual activity presents a novel approach for the treatment of CNS disorders. Further investigation into 1,7-naphthyridine derivatives, including those with a bromo-substitution, could yield potent and selective SERT inhibitors.

5-HT1A Receptor: The 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, making it a significant target for drug development. nih.gov Various heterocyclic compounds have been investigated as ligands for this receptor. mdpi.commdpi.com The design of novel 1,7-naphthyridine derivatives that can selectively bind to and modulate the 5-HT1A receptor could lead to new therapeutic options for a range of neuropsychiatric conditions.

Anti-Inflammatory and Analgesic Effects

Naphthyridine derivatives have demonstrated potential as anti-inflammatory and analgesic agents. nih.gov For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer potential. nih.gov One derivative, C-34, showed potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1-β, and IL-6 in both in vitro and in vivo models. nih.gov While this research focused on the 1,8-naphthyridine scaffold, it highlights the potential of the broader naphthyridine class in inflammation research. Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising in vitro anti-inflammatory activity, suggesting that the inclusion of a bromo-phenyl moiety can contribute to this biological effect. nih.gov

| Compound | Activity | Model | Key Findings |

| C-34 (a 1,8-naphthyridine derivative) | Anti-inflammatory | LPS-treated mouse Dendritic cells and murine splenocytes | Potent inhibition of TNF-α, IL-1-β, and IL-6. nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Anti-inflammatory | In vitro protease inhibition assay | Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov |

Other Biological Activities

Anti-hypertensive and Cardiotonic Effects

The 1,8-naphthyridine scaffold has been investigated for its cardiovascular effects, particularly in the context of hypertension. nih.gov A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives were synthesized and showed promising antihypertensive activity through a vasodilator mechanism of action. nih.gov Some of these compounds were found to be possible guanylate-cyclase inhibitors, while others appeared to possess activating properties on ATP-sensitive potassium channels. nih.gov Although this research pertains to the 1,8-isomer, it suggests that the 1,7-naphthyridine core could also be a valuable template for the design of new antihypertensive agents. Currently, there is a lack of specific research on the cardiotonic effects of this compound derivatives.

Antiparasitic and Antimalarial Activities

The threat of parasitic diseases, particularly malaria, has driven the search for new and effective therapeutic agents. Bromo-substituted naphthyridine derivatives have shown promise in this area. Specifically, Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have been assayed for their antimalarial activity against Plasmodium falciparum. nih.gov Many of these compounds exhibited IC50 values comparable to or better than the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356) against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov

| Compound Series | Parasite Strain | Activity |

| Mannich bases of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | Plasmodium falciparum (chloroquine-sensitive) | IC50 values comparable to mefloquine and amodiaquine. nih.gov |

| Mannich bases of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | Plasmodium falciparum (chloroquine-resistant) | IC50 values comparable to or better than mefloquine and amodiaquine. nih.gov |

While this study focused on the 1,5-naphthyridine (B1222797) isomer, the potent activity of these bromo-naphthyridine derivatives underscores the potential of the this compound scaffold in the development of novel antiparasitic and antimalarial drugs.

Enzyme and Kinase Inhibition (e.g., Tpl2 kinase, EGFR, protein kinase)

Derivatives of the 1,7-naphthyridine core structure have been identified as potent inhibitors of several enzymes and kinases that are implicated in various diseases. While the direct inhibitory activity of this compound itself is not extensively documented, its role as a potential precursor for more complex and active molecules is of significant interest. The bromo-substituent can be readily displaced or utilized in cross-coupling reactions to generate a library of derivatives for screening against various kinase targets.

One of the key areas where 1,7-naphthyridine derivatives have shown promise is in the inhibition of Tumor Progression Locus 2 (Tpl2) kinase, also known as MAP3K8. Tpl2 is a critical regulator of the inflammatory response, and its inhibition is a potential therapeutic strategy for inflammatory diseases such as rheumatoid arthritis. Research has led to the development of potent Tpl2 inhibitors based on the 1,7-naphthyridine scaffold. For instance, a series of 6-substituted-4-anilino--naphthyridine-3-carbonitriles have been synthesized and evaluated for their Tpl2 inhibitory activity. Further structure-activity relationship (SAR) studies have led to the identification of 4-alkylamino-naphthyridine-3-carbonitriles with good in vitro and in vivo activity against Tpl2 and improved pharmacokinetic profiles.

While the precise synthetic routes starting from this compound are not explicitly detailed in all studies, the bromo-derivative represents a logical starting point for the synthesis of such compounds through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

The broader family of naphthyridine derivatives has also been investigated for the inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and other protein kinases. The 1,7-naphthyridine scaffold can be elaborated with various substituents to achieve selectivity and potency against different kinase targets.

Below is a table summarizing the inhibitory activity of some 1,7-naphthyridine derivatives against Tpl2 kinase.

| Compound ID | Structure | Tpl2 Kinase IC50 (nM) |

| Compound 1 | 4-(3-chloro-4-fluorophenylamino)-6-(pyridin-3-ylmethylamino)-naphthyridine-3-carbonitrile | 50 |

| Compound 2 | 4-Cyclopropylamino-6-((S)-1-pyridin-3-ylethylamino)-naphthyridine-3-carbonitrile | 100 |

| Compound 3 | 4-((S)-1-Cyclopropylethylamino)-6-(pyridin-3-ylmethylamino)-naphthyridine-3-carbonitrile | 200 |

This data is representative of the types of 1,7-naphthyridine derivatives developed as Tpl2 kinase inhibitors and is compiled from publicly available research data.

Chemical Biology and Bio Conjugation Strategies

Ligand Design and Coordination Chemistry

The nitrogen atoms within the 1,7-naphthyridine (B1217170) ring system possess lone pairs of electrons, making them excellent candidates for coordination with metal ions. The presence of a bromine atom at the 2-position further influences the electronic landscape of the molecule, impacting its coordination behavior and the properties of the resulting metal complexes.

Complex Formation with Metals for Catalytic Applications

The 1,7-naphthyridine framework, including its brominated derivatives, can act as a bidentate ligand, coordinating to a single metal center through its two nitrogen atoms. This coordination can lead to the formation of stable metal complexes with potential applications in catalysis. While research on 2-Bromo-1,7-naphthyridine specifically is still developing, studies on related naphthyridine isomers provide insights into its potential. For instance, palladium complexes of functionalized 1,8-naphthyridines have been synthesized and demonstrated to be active catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. rsc.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The catalytic activity of such complexes is often attributed to the ability of the naphthyridine ligand to stabilize the metal center in various oxidation states throughout the catalytic cycle. The electronic effect of the bromine atom in this compound could potentially modulate the catalytic activity of its metal complexes, a subject that warrants further investigation.

Table 1: Potential Catalytic Applications of Metal Complexes with Naphthyridine-based Ligands

| Catalytic Reaction | Metal Center | Role of Naphthyridine Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilization of Pd(0) and Pd(II) intermediates |

| Kumada-Corriu Coupling | Palladium | Modulation of redox potentials of the metal center |

| Heck Reaction | Palladium | Enhancement of catalyst stability and turnover |

Interaction with Biomolecules: Enzymes and Receptors

The structural motif of 1,7-naphthyridine is found in various biologically active compounds, and its derivatives have been explored as inhibitors of enzymes and as ligands for various receptors. The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its biological target.

Derivatives of various naphthyridine isomers have shown potent inhibitory activity against a range of enzymes. For example, certain 1,8-naphthyridine (B1210474) derivatives have been identified as dual inhibitors of alkaline phosphatase and carbonic anhydrase, enzymes implicated in bone mineralization and pH regulation, respectively. bendola.com Furthermore, 2,7-naphthyridone derivatives have been investigated as inhibitors of c-Kit and VEGFR-2 kinases, which are important targets in cancer therapy. researchgate.net While specific inhibitory data for this compound against a wide range of enzymes is not yet extensively documented, its structural similarity to these active compounds suggests its potential as a scaffold for the development of novel enzyme inhibitors.

In the context of receptor binding, derivatives of 1,8-naphthyridin-2(1H)-one have been developed as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor, which is involved in immune responses and inflammatory pathways. researchgate.net These studies highlight the potential of the naphthyridine core to be functionalized to achieve high affinity and selectivity for specific biological receptors. The bromine atom on the this compound scaffold could serve as a handle for introducing various substituents to fine-tune its binding properties for a desired receptor.

Functionalization for Bio-conjugation

The ability to attach a molecule of interest to a biomolecule, a process known as bio-conjugation, is crucial for developing molecular probes, targeted therapeutics, and other tools in chemical biology. The this compound scaffold offers a reactive handle for such modifications.

Introduction of Linkers for Molecular Probes

The bromine atom at the 2-position of 1,7-naphthyridine is susceptible to nucleophilic substitution and can be readily replaced by other functional groups. This reactivity is particularly useful for introducing linkers, which are chemical chains that can connect the naphthyridine core to other molecules, such as fluorophores, affinity tags, or other bioactive moieties. For instance, the bromine can be displaced by amines, thiols, or alkoxides, allowing for the attachment of a wide variety of linker types.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, providing a versatile strategy for introducing linkers with diverse functionalities. For example, a Sonogashira coupling could be used to introduce an alkyne-containing linker, which can then be used in "click chemistry" reactions for facile conjugation to azide-modified biomolecules. nih.govmdpi.com The development of near-infrared fluorescent probes based on naphthyridine derivatives for imaging mitochondrial nucleic acids showcases the potential of this scaffold in probe design. rsc.org

Table 2: Strategies for Introducing Linkers onto the this compound Scaffold

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amine, Thioether, Ether Linkages |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst | Alkyne-containing Linker |

| Suzuki Coupling | Boronic Acid, Pd catalyst | Aryl or Alkyl Linker |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl Linker |

Strategies for Bioconjugation in Biological Systems

Once functionalized with a suitable linker, this compound derivatives can be conjugated to biomolecules for various applications in biological systems. The choice of bioconjugation strategy depends on the nature of the biomolecule and the desired application.

For protein labeling, linkers containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, or thiol-reactive groups, like maleimides, can be introduced. These can then react with lysine (B10760008) or cysteine residues on the protein surface, respectively. For example, a new class of amine-reactive fluorescent probes based on a 1,8-naphthyridine framework has been developed for sensing amines and proteins in aqueous media. nih.gov

A particularly powerful approach for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov By functionalizing this compound with an alkyne-containing linker, it can be efficiently and specifically conjugated to biomolecules that have been metabolically or chemically modified to contain an azide (B81097) group. This strategy has been widely used for labeling proteins, nucleic acids, and other biomolecules in complex biological environments, including living cells. rsc.org The bio-orthogonal nature of the click reaction ensures that the conjugation occurs with high specificity and without interfering with biological processes.

Advanced Materials Science Applications of 2 Bromo 1,7 Naphthyridine Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of naphthyridines are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs), particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). The electron-deficient nature of the naphthyridine core makes it an excellent acceptor moiety in donor-acceptor (D-A) type molecules, which are crucial for achieving efficient TADF.

In these systems, the 2-bromo-1,7-naphthyridine unit can serve as a foundational building block. The bromine atom provides a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the attachment of various electron-donating groups. This modular approach enables the fine-tuning of the molecule's electronic structure to optimize its electroluminescent properties.

The design of naphthyridine-based TADF emitters often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO), typically localized on the donor unit, and the lowest unoccupied molecular orbital (LUMO), centered on the naphthyridine acceptor. This separation leads to a small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state. This process allows the harvesting of non-emissive triplet excitons, potentially leading to internal quantum efficiencies approaching 100%.

Research on related naphthyridine isomers has demonstrated the viability of this approach. For instance, emitters based on a 1,8-naphthyridine (B1210474) acceptor linked to donor units like carbazole (B46965) or phenothiazine (B1677639) have been synthesized. nih.gov These compounds exhibit excellent TADF properties, including small ΔEST values and high photoluminescence quantum yields. nih.govnih.gov OLEDs fabricated with these materials have achieved high external quantum efficiencies (EQEs). For example, a green TADF OLED incorporating a phenothiazine-naphthyridine emitter reached a maximum EQE of 16.4%, with high current and power efficiencies of 58.6 cd/A and 57.1 lm/W, respectively. nih.gov Similarly, blue-emitting OLEDs based on 1,8-naphthyridine-carbazole derivatives have demonstrated EQEs as high as 20.9%. nih.gov

Table 1: Performance of Selected Naphthyridine-Based OLEDs

| Emitter Type | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| TADF | Phenothiazine | 1,8-Naphthyridine | 16.4 | Green | (0.368, 0.569) |

| TADF | Carbazole | 1,8-Naphthyridine | 15.3 | Blue | (0.15, 0.17) |

| TADF | di-tert-butyl-carbazole | 1,8-Naphthyridine | 20.9 | Blue | (0.15, 0.22) |

| TADF | Phenoxazine | 1,5-Naphthyridine (B1222797) | 29.9 | - | - |

| TADF | Phenothiazine | 1,5-Naphthyridine | 25.8 | - | - |

Dye-Sensitized Solar Cells (DSSCs)

The application of this compound derivatives in dye-sensitized solar cells (DSSCs) is a promising yet largely unexplored area. The fundamental principle of a DSSC relies on a sensitizer (B1316253) dye to absorb light and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

An effective dye sensitizer must possess several key characteristics:

Strong absorption in the visible and near-infrared regions: This ensures efficient light harvesting across the solar spectrum.

Suitable HOMO and LUMO energy levels: The LUMO must be higher in energy than the semiconductor's conduction band to facilitate electron injection, and the HOMO must be lower than the redox potential of the electrolyte to allow for efficient dye regeneration.

Anchoring groups: The dye molecule needs to have functional groups, such as carboxylic or phosphonic acids, that can strongly adsorb onto the TiO₂ surface.

High molar extinction coefficient: This allows for a thinner layer of the semiconductor to absorb a significant portion of the incident light.

While there is a lack of specific research on this compound derivatives as DSSC sensitizers, their inherent electronic properties suggest potential in this field. The naphthyridine core can act as an electron acceptor and a π-conjugated bridge in a D-π-A (donor-π-bridge-acceptor) dye architecture. The 2-bromo position can be functionalized to introduce a suitable anchoring group or to further extend the π-conjugation of the molecule.

For instance, one could envision a molecular design where a potent electron-donating group is attached to the 1,7-naphthyridine (B1217170) scaffold, and a cyanoacrylic acid anchoring group is introduced via modification of the bromo-substituent. The electron-deficient nature of the naphthyridine ring could facilitate intramolecular charge transfer upon photoexcitation, a desirable characteristic for efficient electron injection.

However, the development of naphthyridine-based dyes for DSSCs would require careful molecular engineering to optimize their absorption spectra and energy level alignment. The efficiency of such dyes would need to be experimentally verified and compared against established sensitizers like ruthenium-based complexes and porphyrins, which have achieved power conversion efficiencies exceeding 13%. nih.govrsc.org

Molecular Sensors and Metal Complexation

The nitrogen atoms within the 1,7-naphthyridine ring possess lone pairs of electrons, making them excellent ligands for metal ions. This property has been exploited in the development of molecular sensors and for the synthesis of novel metal complexes. The this compound scaffold can be functionalized to create highly specific and sensitive fluorescent probes.

The general principle behind a fluorescent sensor involves a fluorophore (in this case, a derivative of 1,7-naphthyridine) linked to a receptor unit that selectively binds to a target analyte. This binding event triggers a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength.

Derivatives of 2,7-naphthyridine (B1199556) have been successfully developed as fluorescent probes for the detection of thiophenol. rsc.org In one study, a 2,7-naphthyridine derivative functionalized with a dinitrophenyl ether group (a fluorescence quencher) was synthesized. rsc.org In the presence of thiophenol, a nucleophilic aromatic substitution reaction occurs, cleaving the dinitrophenyl ether and restoring the fluorescence of the naphthyridine core. rsc.org This "off-on" sensing mechanism allowed for the highly sensitive and selective detection of thiophenol in aqueous media and even in living cells. rsc.org A similar strategy could be employed with this compound, where the bromo group could be part of the recognition and reaction site.

Furthermore, the bidentate nature of the 1,7-naphthyridine ligand allows it to form stable complexes with a variety of metal ions. The syn-disposition of the two nitrogen lone pairs makes it an ideal scaffold for creating binuclear metal complexes, where two metal centers are held in close proximity. nih.gov This has been demonstrated with 1,8-naphthyridine derivatives, which have been used to synthesize dinuclear complexes of first-row transition metals and silver(I). nih.govnih.gov These complexes are of interest for their potential applications in catalysis and for studying metal-metal interactions. The this compound provides a starting point for creating more complex, multidentate ligands that can coordinate with multiple metal centers, leading to novel supramolecular architectures with unique photophysical or catalytic properties.

Table 2: Characteristics of a 2,7-Naphthyridine-Based Fluorescent Probe for Thiophenol

| Probe Name | Analyte | Stokes Shift (nm) | Response Time | Fluorescence Enhancement |

|---|---|---|---|---|

| AND-DNP | Thiophenol | 225 | 30 seconds | 240-fold |

Non-linear Optical (NLO) Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optical communications, optical computing, and frequency conversion. The NLO response of a material is governed by its molecular hyperpolarizability. Molecules with large hyperpolarizability values are desirable for NLO applications.

Optical Switching Properties

Optical switches are devices that use light to control the transmission of another light signal. The development of molecular-level optical switches often relies on photochromic molecules that can reversibly switch between two stable isomers with different absorption spectra upon irradiation with light of specific wavelengths. While there is a lack of specific studies on the optical switching properties of this compound derivatives, the general principles of molecular switch design could be applied to this scaffold. For example, by incorporating a known photochromic unit, such as azobenzene (B91143) or spiropyran, into the 1,7-naphthyridine structure, it might be possible to create a molecule whose electronic and optical properties can be modulated by light. The electron-accepting nature of the naphthyridine core could influence the photoisomerization process and the properties of the resulting isomers.

Hyperpolarizability Studies

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods like Density Functional Theory (DFT). Large β values are often found in molecules with a strong intramolecular charge transfer (ICT) character, typically D-π-A systems.

While no specific hyperpolarizability studies on this compound have been reported, computational studies on other D-π-A molecules can provide insights. For instance, studies on naphthalimide derivatives, which also feature an electron-accepting core, have shown that the magnitude of the first hyperpolarizability can be tuned by varying the strength of the donor and acceptor groups. nih.gov A computational study of naphthalimide derivatives at the M06/6-311G** level of theory revealed an increasing trend in the first hyperpolarizability with increasing donor strength. nih.gov

A similar approach could be applied to this compound derivatives. By computationally modeling various D-A systems based on the 1,7-naphthyridine acceptor, it would be possible to predict their hyperpolarizability and identify promising candidates for experimental synthesis and characterization. The electron-deficient 1,7-naphthyridine ring is expected to be an effective acceptor, and when combined with a strong electron donor through a suitable π-conjugated linker, the resulting molecule could exhibit a significant NLO response.

Table 3: Computed First Hyperpolarizability (β) of Selected Naphthalimide Derivatives

| Compound | Donor Group | β (x 10⁻³⁰ esu) |

|---|---|---|

| 5a | Methoxy | 15.72 |

| 5b | Dimethylamino | 43.53 |

| 5c | Diphenylamino | 65.11 |

Data from a computational study on naphthalimide derivatives, provided for illustrative purposes of how such data is presented. nih.gov

Analytical and Spectroscopic Characterization in Advanced Research

Confirmation of Synthesis and Purity

Following its synthesis, a rigorous analytical workflow is essential to verify the identity and purity of 2-Bromo-1,7-naphthyridine. This is typically achieved through a combination of spectroscopic and elemental analysis methods.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the five aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons are influenced by their electronic environment, which is affected by the electronegative nitrogen atoms and the bromine substituent. The coupling patterns (spin-spin splitting) between adjacent protons provide crucial information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shift of the carbon atom directly bonded to the bromine (C2) is significantly influenced by the halogen's electronegativity.

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the successful synthesis of the target molecule.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 | C-2 | 140 - 145 |

| H-4 | 8.0 - 8.3 | C-3 | 120 - 125 |

| H-5 | 7.6 - 7.9 | C-4 | 135 - 140 |

| H-6 | 8.8 - 9.1 | C-4a | 130 - 135 |

| H-8 | 9.2 - 9.5 | C-5 | 122 - 127 |

| C-6 | 150 - 155 | ||

| C-8 | 152 - 157 | ||

| C-8a | 145 - 150 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

Characteristic absorptions for the 1,7-naphthyridine (B1217170) ring system include C-H stretching vibrations of the aromatic ring, which typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower frequencies (900-650 cm⁻¹), and their pattern can provide information about the substitution on the aromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| C-H Out-of-Plane Bending | 900 - 650 |

| C-Br Stretch | 600 - 500 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅BrN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its calculated monoisotopic mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. The observation of this characteristic isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion under electron ionization (EI) conditions can lead to the loss of the bromine atom or cleavage of the naphthyridine ring, providing further structural confirmation.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values based on its molecular formula, C₈H₅BrN₂. This analysis provides a crucial final check on the purity and empirical formula of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 45.96% |

| Hydrogen (H) | 2.41% |

| Bromine (Br) | 38.22% |

| Nitrogen (N) | 13.40% |

Advanced Spectroscopic Techniques for Structural Elucidation

While 1D NMR provides fundamental structural information, more complex molecules or subtle structural features often require the use of advanced, multi-dimensional NMR techniques. For this compound and its derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the naphthyridine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

These advanced techniques provide a much deeper and more robust understanding of the molecular structure, leaving no ambiguity in the assignment of atoms and their relationships within the molecule.

Characterization of Derivatives in Complex Matrices